molecular formula C20H21N3O5S2 B2645159 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 950319-81-0

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2645159
CAS No.: 950319-81-0
M. Wt: 447.52
InChI Key: DTERWJDGNHHBHN-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonylpyridazinyl group and a methoxy-dimethylbenzene-sulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions The initial step often includes the preparation of the methanesulfonylpyridazinyl intermediate, followed by its coupling with a phenyl groupCommon reagents used in these reactions include sulfonyl chlorides, pyridazines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often employing advanced techniques such as chromatography for purification. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and methanesulfonylpyridazinyl compounds. Examples include:

Uniqueness

What sets N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-dimethylbenzene-sulfonamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-13-11-19(14(2)10-18(13)28-3)30(26,27)23-16-7-5-6-15(12-16)17-8-9-20(22-21-17)29(4,24)25/h5-12,23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERWJDGNHHBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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